N~1~-(3-acetylphenyl)-N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(3-acetylphenyl)-N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)glycinamide, commonly known as ABT-639, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of selective T-type calcium channel blockers, which have been shown to be effective in treating a wide range of diseases, including epilepsy, neuropathic pain, and hypertension.
Wirkmechanismus
ABT-639 works by selectively blocking T-type calcium channels, which are involved in the generation and propagation of pain signals in the nervous system. By inhibiting these channels, ABT-639 can reduce the activity of pain-sensing neurons and alleviate pain.
Biochemical and Physiological Effects:
In addition to its pain-relieving properties, ABT-639 has been shown to have other biochemical and physiological effects. For example, it can reduce blood pressure by blocking calcium channels in the smooth muscle cells of blood vessels. It has also been shown to have anti-convulsant effects, making it a promising candidate for the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ABT-639 is its selectivity for T-type calcium channels, which reduces the risk of off-target effects. However, its efficacy can be limited by factors such as poor solubility and bioavailability, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on ABT-639. One area of interest is the development of more potent and selective T-type calcium channel blockers, which could lead to more effective treatments for diseases such as neuropathic pain and epilepsy. Another direction is the investigation of the molecular mechanisms underlying the effects of ABT-639, which could provide insights into the pathophysiology of these diseases. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of ABT-639 in humans.
Synthesemethoden
The synthesis of ABT-639 involves a multi-step process that begins with the reaction of 3-acetylphenylboronic acid with 1,3-benzodioxole-5-bromo-2-carboxaldehyde to produce the corresponding aryl aldehyde. This intermediate is then reacted with N-methylsulfonylglycine amide in the presence of a palladium catalyst to yield ABT-639.
Wissenschaftliche Forschungsanwendungen
ABT-639 has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is the treatment of neuropathic pain. Studies have shown that ABT-639 can effectively reduce pain sensitivity in animal models of neuropathic pain, and clinical trials are currently underway to evaluate its efficacy in humans.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-12(21)13-4-3-5-14(8-13)19-18(22)10-20(27(2,23)24)15-6-7-16-17(9-15)26-11-25-16/h3-9H,10-11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTKFVXWKAJRKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=CC3=C(C=C2)OCO3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.